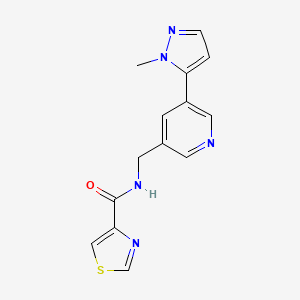

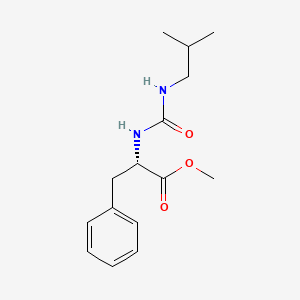

![molecular formula C17H15N3OS2 B2720054 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 393566-70-6](/img/structure/B2720054.png)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound was synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide in EtOH under basic conditions (K2CO3). The benzylation direction was deduced from the 13C NMR signal found at 35.09 ppm, assigned for the methylene carbon of the benzyl group, this value indicates that the benzyl group attacks sulfur, not nitrogen .Molecular Structure Analysis

The molecular formula of the compound is C14H10N4O3S3. It has an average mass of 378.449 Da and a monoisotopic mass of 377.991486 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3. Its molar refractivity is 95.1±0.4 cm3. It has 7 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds. Its ACD/LogP is 3.96, ACD/LogD (pH 5.5) is 3.66, and ACD/LogD (pH 7.4) is 3.55. The polar surface area is 182 Å2, and the molar volume is 238.5±5.0 cm3 .科学的研究の応用

Thiazole and Thiadiazole Derivatives as Potential Pharmacological Agents

Antimicrobial and Antifungal Activity : A series of thiazole and thiadiazole derivatives demonstrated significant antimicrobial and antifungal properties. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, and they showed antifungal activity against Candida albicans. This suggests their potential as therapeutic agents in treating microbial infections (Sych et al., 2019).

Anticancer Applications : Certain benzamide derivatives with thiazole and thiadiazole rings have shown promise in anticancer research. For instance, derivatives were synthesized and characterized for their potential as anticancer agents, indicating the structural importance of these motifs in developing new therapeutic compounds (Theoclitou et al., 2011).

Photodynamic Therapy for Cancer Treatment : Zinc phthalocyanines substituted with thiadiazole-derived benzenesulfonamide groups have been identified for their high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Properties : Novel series of 1,3,4-thiadiazoles have been explored for their anticonvulsant activity, highlighting the significance of semicarbazones and thiadiazoles as pharmacophores in the search for effective antiepileptic drugs (Rajak et al., 2010).

Chemical Synthesis and Metal-Catalyzed Reactions : Research on N-benzothiazole derivatives has revealed their utility in chemical synthesis, particularly as bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions, underscoring the versatility of these compounds in synthetic organic chemistry (Al Mamari et al., 2019).

特性

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-7-9-14(10-8-12)15(21)18-16-19-20-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMBWISRRFSUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

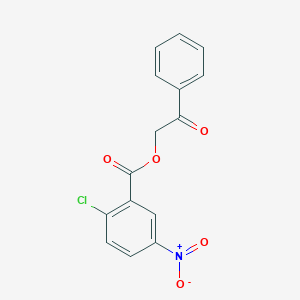

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)

![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)